1-(3,5-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O2/c14-7-4-8(15)6-9(5-7)17-11-3-1-2-10(11)12(16-17)13(18)19/h4-6H,1-3H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQRRJZHLKZNGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(=O)O)C3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-difluorobenzaldehyde with cyclopentanone and hydrazine hydrate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.
Scientific Research Applications
1-(3,5-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(3,5-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Table 1: Substituent Effects on Aromatic Rings
Key Observations :
- Halogen size influences steric effects: Bromine (Br) increases molecular weight and lipophilicity compared to fluorine (F) or chlorine (Cl) .
- Disubstitution patterns (e.g., 3,5-difluoro vs. 3-chloro-2-fluoro) alter electronic distribution and spatial orientation, impacting receptor interactions .
Core Modifications: Cyclopenta[c]pyrazole vs. Larger Ring Systems
Table 2: Impact of Ring Size on Physicochemical Properties
Key Observations :
- Cyclopenta[c]pyrazole offers a balance between rigidity and synthetic feasibility, making it a preferred scaffold in drug design.
- Cyclohepta[c]pyrazole introduces flexibility but may reduce binding affinity due to increased entropy .
Functional Group Variations: Carboxylic Acid vs. Amine
Table 3: Role of Functional Groups in Bioactivity
Key Observations :
- Carboxylic acid groups improve water solubility and are critical for interactions with polar residues in enzymes.
- Amine groups enhance blood-brain barrier penetration, making them suitable for neuroactive compounds .
Biological Activity
1-(3,5-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- SMILES : C1CC2=C(C1)N(N=C2C(=O)O)C3=CC(=CC=C3)F
- InChIKey : SKEMDXFVYOXUAB-UHFFFAOYSA-N
The compound features a cyclopentapyrazole core structure with difluorophenyl and carboxylic acid substituents, which may contribute to its biological activity.
Pharmacological Profile
Research indicates that compounds with pyrazole scaffolds exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The following table summarizes the key pharmacological effects associated with derivatives of pyrazole compounds:
Case Studies and Research Findings
-
Anti-inflammatory Activity :
A study demonstrated that derivatives of pyrazole exhibited significant anti-inflammatory effects in carrageenan-induced paw edema models. Compounds showed up to 84.2% inhibition compared to standard drugs like diclofenac . -
Anticancer Potential :
Research has indicated that certain pyrazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound were shown to inhibit tumor growth in vitro by targeting specific signaling pathways involved in cell proliferation . -
Antimicrobial Activity :
In vitro studies have shown that pyrazole derivatives possess antimicrobial properties against various pathogens. For example, compounds were tested against Mycobacterium tuberculosis and exhibited promising results comparable to standard treatments .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Cyclooxygenase (COX) : Leading to reduced inflammation and pain.
- Modulation of Apoptotic Pathways : Inducing cell death in cancerous cells.
- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or function.
Q & A
Basic: What are the standard synthetic routes for 1-(3,5-difluorophenyl)-cyclopenta[c]pyrazole-3-carboxylic acid, and how is structural confirmation achieved?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of cyclopentanone derivatives with hydrazine hydrate to form the pyrazole ring, followed by introduction of the 3,5-difluorophenyl group via nucleophilic substitution or coupling reactions .
- Step 2: Carboxylic acid functionalization at the pyrazole 3-position using reagents like ethyl chloroformate, followed by hydrolysis under acidic or basic conditions .
- Structural Confirmation:
- X-ray Diffraction (XRD): Determines crystallinity and unit cell parameters. For example, indexed (h k l) values confirm monoclinic or orthorhombic systems in related pyrazole derivatives .
- FTIR Spectroscopy: Identifies characteristic peaks for C=O (1700–1720 cm⁻¹) and N-H (3200–3400 cm⁻¹) bonds .
- TEM/EA: Validates purity and particle size distribution (e.g., 20–50 nm for analogous compounds) .
Basic: How do fluorinated substituents influence the compound’s physicochemical and biological properties?
Answer:
The 3,5-difluorophenyl group enhances:
- Lipophilicity: Fluorine’s electron-withdrawing effect increases logP values (~2.4–3.1), improving membrane permeability .
- Metabolic Stability: Fluorine reduces susceptibility to oxidative degradation by cytochrome P450 enzymes .
- Target Binding: Fluorine’s van der Waals radius (1.47 Å) facilitates tight interactions with hydrophobic enzyme pockets, as observed in cannabinoid receptor modulators .
Advanced: How can computational methods like DFT optimize the synthesis and predict electronic properties?
Answer:
- Reaction Pathway Optimization: Density Functional Theory (DFT) calculates activation energies for key steps (e.g., cyclization or fluorination), identifying optimal catalysts (e.g., Pd/C or CuI) and solvent systems (DMF or THF) .
- Electronic Properties: HOMO-LUMO gaps (~4.5–5.2 eV) predict charge transfer efficiency, while electrostatic potential maps highlight nucleophilic/electrophilic sites for functionalization .
- Solubility Prediction: COSMO-RS simulations correlate with experimental solubility in polar aprotic solvents (e.g., DMSO > 10 mg/mL) .
Advanced: What strategies resolve discrepancies in crystallographic data during structural analysis?
Answer:
- Data Contradictions: Discrepancies in XRD patterns (e.g., atypical peak broadening) may arise from impurities or polymorphism.
Basic: What analytical techniques characterize the compound’s purity and stability under storage conditions?
Answer:
- HPLC: Quantifies purity (>95%) using C18 columns and UV detection (λ = 254 nm). Retention times (~8–10 min) are compared to standards .
- Stability Studies: Accelerated degradation tests (40°C/75% RH for 30 days) monitor decomposition via LC-MS. Carboxylic acid derivatives typically show <5% degradation under inert atmospheres .
- Thermogravimetric Analysis (TGA): Confirms thermal stability up to 200°C, with mass loss correlating to dehydration or decarboxylation .
Advanced: How to design experiments to assess regioselectivity in cyclopenta[c]pyrazole functionalization?
Answer:
- Isotopic Labeling: Use ¹³C-labeled precursors to track substitution patterns during cyclization .
- Kinetic vs. Thermodynamic Control: Vary reaction temperatures (e.g., 25°C vs. 80°C) and monitor product ratios via NMR .
- Computational Modeling: DFT-based transition state analysis predicts preferential attack at the pyrazole 4-position due to steric hindrance at the 5-position .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
